molecular formula C9H13ClN2O4S B6278206 3-(4-aminobenzenesulfonamido)propanoic acid hydrochloride CAS No. 92764-82-4

3-(4-aminobenzenesulfonamido)propanoic acid hydrochloride

Cat. No. B6278206
CAS RN: 92764-82-4
M. Wt: 280.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Aminobenzenesulfonamido)propanoic acid hydrochloride, also known as 3-AP, is an organic compound belonging to the class of sulfonamides. It has the chemical formula C7H10ClNO4S and is a white crystalline solid. 3-AP is widely used in the synthesis of pharmaceuticals, as a reagent for the synthesis of peptides and proteins, and as a catalyst in organic reactions.

Mechanism of Action

3-(4-aminobenzenesulfonamido)propanoic acid hydrochloride acts as an inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an enzyme involved in the metabolism of folate, an essential nutrient for the synthesis of DNA and other cellular components. 3-(4-aminobenzenesulfonamido)propanoic acid hydrochloride binds to the active site of DHFR and prevents it from binding to folate, thus inhibiting its activity.
Biochemical and Physiological Effects
The inhibition of DHFR by 3-(4-aminobenzenesulfonamido)propanoic acid hydrochloride leads to the accumulation of folate in the cell, which in turn leads to the accumulation of other metabolites such as thymidylate and purines. These metabolites are essential for the synthesis of DNA and other cellular components. In addition, 3-(4-aminobenzenesulfonamido)propanoic acid hydrochloride has been shown to inhibit the growth of certain bacteria, fungi, and parasites.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(4-aminobenzenesulfonamido)propanoic acid hydrochloride in laboratory experiments is its low cost and ease of use. It is also non-toxic and has a wide range of applications. However, 3-(4-aminobenzenesulfonamido)propanoic acid hydrochloride is not very soluble in water and is not very stable in the presence of light and heat.

Future Directions

Future research on 3-(4-aminobenzenesulfonamido)propanoic acid hydrochloride could focus on its use in the synthesis of peptides and proteins, its potential as an inhibitor of other enzymes, and its potential as an anti-microbial agent. In addition, research could be conducted to identify new applications for 3-(4-aminobenzenesulfonamido)propanoic acid hydrochloride in the laboratory, such as its use as a catalyst in organic reactions. Finally, research could be conducted to further explore the biochemical and physiological effects of 3-(4-aminobenzenesulfonamido)propanoic acid hydrochloride.

Synthesis Methods

3-(4-aminobenzenesulfonamido)propanoic acid hydrochloride is synthesized from the reaction of 4-aminobenzenesulfonyl chloride and propanoic acid. The reaction is carried out in an aqueous medium under basic conditions and is typically performed at room temperature. The reaction is usually carried out in the presence of an inorganic base such as sodium hydroxide or potassium hydroxide. The reaction is typically complete within 30 minutes and yields a white crystalline solid.

Scientific Research Applications

3-(4-aminobenzenesulfonamido)propanoic acid hydrochloride is widely used in the synthesis of peptides and proteins. It is also used in the synthesis of small molecule drugs and in the production of pharmaceuticals. In addition, 3-(4-aminobenzenesulfonamido)propanoic acid hydrochloride is used in the synthesis of nucleosides and nucleotides, and in the synthesis of organic compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-aminobenzenesulfonamido)propanoic acid hydrochloride involves the reaction of 4-aminobenzenesulfonamide with acrylonitrile followed by hydrolysis and subsequent reaction with chloroacetic acid.", "Starting Materials": [ "4-aminobenzenesulfonamide", "acrylonitrile", "chloroacetic acid", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: 4-aminobenzenesulfonamide is reacted with acrylonitrile in the presence of sodium hydroxide to form 3-(4-aminobenzenesulfonamido)propionitrile.", "Step 2: The propionitrile is hydrolyzed with hydrochloric acid to form 3-(4-aminobenzenesulfonamido)propanoic acid.", "Step 3: The propanoic acid is then reacted with chloroacetic acid in the presence of sodium hydroxide to form 3-(4-aminobenzenesulfonamido)propanoic acid hydrochloride." ] }

CAS RN

92764-82-4

Product Name

3-(4-aminobenzenesulfonamido)propanoic acid hydrochloride

Molecular Formula

C9H13ClN2O4S

Molecular Weight

280.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.